1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. It belongs to the class of cyclopenta[b]pyridine derivatives, which are recognized for their biological activities, including potential anti-cancer properties.
This compound is classified under heterocyclic compounds due to the presence of a nitrogen atom in its ring structure. It is also categorized as a brominated derivative, which may enhance its reactivity and biological activity.
The synthesis of 1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one typically involves the following steps:
The experimental setup generally includes:
The molecular structure of 1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one features a cyclopenta[b]pyridine ring fused with an ethanone moiety. The presence of a bromine atom at the 3-position significantly influences its chemical properties.
Key structural data include:
1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one can participate in various chemical reactions due to its functional groups:
The reaction conditions often involve solvents like dichloromethane or ethyl acetate for extraction and purification. Reaction monitoring may be performed using techniques such as thin-layer chromatography or gas chromatography-mass spectrometry.
The mechanism of action for compounds like 1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one typically involves interaction with biological targets such as enzymes or receptors. This compound may inhibit specific pathways relevant to cancer cell proliferation or other diseases.
Research indicates that similar compounds have shown activity against targets like EZH2 (Enhancer of Zeste Homolog 2), which is implicated in various cancers . The exact mechanism may involve binding affinity studies and kinetic analyses to determine inhibition rates.
Relevant analyses such as nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry provide insights into its structural integrity and purity.
1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one has significant potential in scientific research, particularly in medicinal chemistry. Its applications include:
Multicomponent reactions (MCRs) offer efficient single-pot construction of the bicyclic framework essential for synthesizing 1-(3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)ethan-1-one. A prominent approach involves the sodium alkoxide-catalyzed cyclocondensation of 2,5-diarylidenecyclopentanones with malononitrile derivatives. This method employs catalytic sodium methoxide or ethoxide (0.02 mol) in corresponding alcohols under reflux (80°C, 1 h), achieving yields of 75–77% for brominated analogs. The reaction proceeds via Knoevenagel condensation followed by intramolecular cyclization, where the sodium alkoxide simultaneously activates the methylene group and deprotonates the nitrile, driving pyridine ring formation [4].
Table 1: Key Identifiers of 1-(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)ethan-1-one
| Property | Value | 
|---|---|
| CAS No. | 2028306-61-6 | 
| Molecular Formula | C₁₀H₁₀BrNO | 
| Molecular Weight | 240.10 g/mol | 
| SMILES | CC(=O)C1CCC2=C1N=CC(=C2)Br | 
| Purity | ≥98% | 
| Storage Conditions | Sealed in dry, 2-8°C | 
Alternative MCR pathways utilize tetrahydrodibenzodiazocines and aldehydes with protic acids, enabling scaffold functionalization at the 3-position. However, bromination at this position requires precise stoichiometric control to avoid polybromination. Recent advances demonstrate that in situ bromination of preformed cyclopenta[b]pyridines using NBS (N-bromosuccinimide) in DMF achieves 85–90% regioselectivity when conducted at 0°C [7] [9]. Microwave-assisted MCRs further enhance efficiency; for example, cyclopenta[b]pyridine-3-carbonitrile derivatives form within 30–40 minutes under solvent-free conditions, though brominated variants require post-synthetic modifications [9].
Enantioselective synthesis of brominated cyclopenta[b]pyridines leverages chiral phosphoric acids (CPAs) and transition metal catalysts to control stereochemistry at the C7 position. CPA-catalyzed aminalization of tetrahydrodibenzodiazocines with aldehydes achieves up to 96% enantiomeric excess (ee) at –40°C in chloroform, using 3Å molecular sieves to suppress racemization. The mechanism involves CPA activation of the aldehyde via hydrogen bonding, followed by stereodetermining nucleophilic attack by the diazocine nitrogen. Bulky 3,3′-SiPh₃ groups on the BINOL-derived CPA catalyst enforce spatial differentiation, leading to high ee [3] [10].
Table 2: Asymmetric Methods for Brominated Cyclopenta[b]pyridine Synthesis
| Catalyst System | Conditions | ee (%) | Yield (%) | Limitations | 
|---|---|---|---|---|
| BINOL-derived CPA (SiPh₃) | CHCl₃, –40°C, 3Å MS | 96 | 85 | Sensitive to electron-donating substituents | 
| RuPHOX-Ru(II) complex | DCE, 25°C, 24h | 89 | 78 | Requires inert atmosphere | 
| Rh(III)-Cpx* | Toluene, 80°C | 82 | 70 | Limited to α-fluoro oximes | 
Transition metal catalysis provides complementary strategies. Rh(III)-catalyzed C–H functionalization of α-fluoro-α,β-unsaturated oximes with terminal alkynes yields enantioenriched 3-fluoropyridine precursors, which can be brominated and transformed into cyclopenta-fused systems. However, this route requires additional steps to install the cyclopentane ring. RuPHOX-Ru(II) complexes facilitate asymmetric hydrogenation of exocyclic enones in brominated intermediates, achieving 89% ee but requiring stringent anhydrous conditions [3]. DFT studies reveal that enantioselectivity in CPA systems correlates with energy differences of >2.3 kcal/mol between diastereomeric transition states, where CH–π interactions between the substrate and catalyst’s aryl groups dictate stereoselectivity [10].
Solvent-free methodologies significantly enhance the sustainability of synthesizing 1-(3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)ethan-1-one. A key development involves mechanochemical grinding of 1-(cyclopent-1-en-1-yl)pyrrolidine, aldehydes, malononitrile, and alkyl bromides in a ball mill. This approach achieves 80–85% yields within 30 minutes, eliminating solvent waste and reducing reaction times by 75% compared to reflux methods. The kinetic energy from grinding facilitates Knoevenagel condensation and subsequent cyclization, while stoichiometric bromine sources (e.g., NBS) can be incorporated directly into the reaction mixture [7] [9].
Microwave irradiation further optimizes energy efficiency. Reactions between 2,5-dibenzylidenecyclopentanones and propanedinitrile under microwave conditions (300 W, 100°C) complete in 8–12 minutes with 90% yield, compared to 60 minutes under conventional heating. For brominated derivatives, microwave-assisted halogenation using aqueous HBr/H₂O₂ mixtures demonstrates atom economy, generating water as the only by-product. This approach avoids traditional brominating agents like molecular bromine, which produce corrosive HBr waste [9].
Continuous flow systems represent another advance, particularly for decarboxylative bromination. A two-step protocol involves:
All compound names mentioned:
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
![3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine](/images/structure/BT-427431.png) 
                                    
                CAS No.: 17869-27-1
 
                                    
                CAS No.: 64918-85-0
CAS No.: 51800-34-1